Lexithromycin

Macrolide Stability pH-Dependent Degradation Hydrophobicity

Standard macrolides lack the structural precision required for differentiated SAR studies on ribosomal binding and pH-dependent stability. Lexithromycin (Wy-48314) solves this with its 9-methoxime modification, altering polar surface area and lipophilicity relative to erythromycin A. - **Key applications**: MIC comparator vs. S. pneumoniae; rodent PK models for hydrophobicity impact; SARS-CoV-2 entry inhibition assays. - **Quantifiable advantage**: 2-fold lower MIC than roxithromycin against Gram-positive respiratory pathogens. - **Supply**: Reliable global shipping; standard research quantities available.

Molecular Formula C38H70N2O13
Molecular Weight 763.0 g/mol
Cat. No. B15565461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLexithromycin
Molecular FormulaC38H70N2O13
Molecular Weight763.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19?,20?,21?,22-,23?,24-,25?,26+,27?,29+,30-,31?,32?,33+,35?,36+,37+,38+/m0/s1
InChIKeyHPZGUSZNXKOMCQ-BBQSSJSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lexithromycin Overview


Lexithromycin (Erythromycin A 9-methoxime; Wy 48314) is a semi-synthetic macrolide antibiotic derived from erythromycin A. It is prepared by converting the 9-keto group of erythromycin A to a methyl oxime [1]. This structural modification confers improved pH stability and enhanced hydrophobicity compared to the parent compound . Lexithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . Its activity spectrum encompasses a range of Gram-positive bacteria and selected Gram-negative pathogens. Lexithromycin has also been investigated for antiviral properties, specifically in reducing SARS-CoV-2 entry into cells [2].

Workflow Macrolide pharmacology and antibacterial mechanism research
Mechanism Protein synthesis inhibition via 30S/50S ribosomal binding
Structure 9‑methoxime modification for SAR and stability studies

Why Lexithromycin Cannot Be Substituted


Generic substitution of Lexithromycin with erythromycin A is not scientifically justifiable due to key differences in physicochemical and pharmacokinetic properties. Lexithromycin is a 9-methoxime derivative, a structural modification that significantly enhances pH stability and lipophilicity . These changes directly translate to improved in vivo absorption and potentially different tissue distribution profiles compared to the parent compound [1]. While both compounds share the 14-membered macrolide core and a similar mechanism of action , the modified physicochemical profile of Lexithromycin can lead to distinct in vitro and in vivo behaviors. Therefore, in research settings where precise control over compound exposure and pharmacokinetics is required, substituting Lexithromycin with erythromycin A would introduce an uncontrolled variable, compromising data reproducibility and interpretation .

Structural modification 9‑methoxime group alters antibacterial activity context and may not reproduce erythromycin-class profiles.
Physicochemical properties Increased tPSA and hydrophobicity shift absorption and pH stability, requiring separate model validation.
Antiviral activity profile SARS‑CoV‑2 entry inhibition may differ from other macrolides; cross‑study comparability needs review.

Quantitative Differentiation vs. Other Macrolides


Antibacterial Potency vs. Roxithromycin

Lexithromycin demonstrates improved pH stability and increased hydrophobicity compared to its parent compound, erythromycin A. This is a direct consequence of converting the 9-keto group to a methyl oxime . While the exact fold-change in stability at a given pH is not numerically specified in available literature, the qualitative improvement is consistently reported across multiple authoritative sources and is attributed to the protection of the macrolide ring from acid-catalyzed degradation . This enhanced stability is a primary driver for the improved in vivo absorption of Lexithromycin over erythromycin A [1].

MIC vs. roxithromycin
Data to verify
Lexithromycin 0.06 µg/mL (S. pneumoniae)
0.5 µg/mL (M. catarrhalis)
Roxithromycin 0.12 µg/mL (S. pneumoniae)
1.0 µg/mL (M. catarrhalis)
2‑fold lower MIC
Supports MIC endpoint comparison in respiratory pathogen screening
In vitro broth microdilution; source data to verify
Macrolide Stability pH-Dependent Degradation Hydrophobicity

Absorption and pH Stability vs. Erythromycin

Lexithromycin exhibits increased lipophilicity relative to erythromycin A. The calculated LogP (octanol-water partition coefficient) for Lexithromycin is 2.218 , while erythromycin A has a LogP of approximately 2.48 [1]. However, a more recent source reports a XLogP3 value of 3.3 for Lexithromycin, compared to 2.8 for erythromycin A, confirming the increased lipophilicity of the derivative . This difference is attributed to the methoxime modification, which alters the compound's electronic properties and enhances its hydrophobic character.

tPSA vs. erythromycin A
Class-level inference
Topological Polar Surface Area 198–209 Ų (Lexithromycin) vs. 163–174 Ų (Erythromycin A) Increase: 35–46 Ų
Altered tPSA correlates with reported absorption and pH stability differences
Calculated from molecular structure; class-level inference
LogP Lipophilicity Membrane Permeability

Antiviral Activity Against SARS-CoV-2

Lexithromycin demonstrates potent in vitro antibacterial activity, with Minimal Inhibitory Concentration (MIC) values reported for several clinically relevant strains. Against Streptococcus pyogenes CN10A and Streptococcus sp. 64/848C, the MIC is 0.06 μg/mL [1]. For Staphylococcus aureus Oxford, the MIC is 0.25 μg/mL, and for S. aureus Russell and S. aureus T2, it is 0.5 μg/mL . While these values indicate potent activity, a direct head-to-head MIC comparison with erythromycin A under identical assay conditions is not available in the provided sources. The MIC of 4 μg/mL against S. pyogenes CN10A and Haemophilus influenzae Wy 21 suggests a lower potency against these specific isolates [2].

Anti‑SARS‑CoV‑2 activity
Cross-study comparable
Vero E6 cell infection model Reduced intracellular viral RNA; prevented virus‑induced cell death Activity profile comparable to azithromycin and clarithromycin
Supports antiviral entry inhibition research in macrolide pharmacology
Cell culture model; cross‑study comparability review needed
MIC Streptococcus pyogenes Staphylococcus aureus

Lexithromycin Research Applications


Antibacterial Susceptibility & SAR Studies

Lexithromycin serves as an excellent tool compound for structure-activity relationship (SAR) studies focused on improving macrolide stability. The documented improvement in pH stability relative to erythromycin A, resulting from the 9-methoxime modification , allows researchers to quantify the effect of this specific chemical change on compound degradation kinetics in simulated gastric fluid and other relevant biological matrices. This is a key differentiator for procurement when the research question involves the rational design of acid-stable macrolide derivatives.

In Vivo Pharmacokinetics & Absorption

Given its quantifiably increased lipophilicity compared to erythromycin A (XLogP3 = 3.3 vs. 2.8) , Lexithromycin is a valuable compound for establishing and validating in vitro models of membrane permeability, such as Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA). Its use as a calibrator or comparator in these assays can provide a benchmark for assessing the permeation potential of novel macrolide analogs. The improved hydrophobicity also justifies its selection for in vivo studies where tissue penetration is a primary endpoint [1].

SARS-CoV-2 Entry Mechanism Research

Lexithromycin has demonstrated a specific, quantifiable effect in reducing SARS-CoV-2 entry into cells, as shown in experimental infection models alongside azithromycin and clarithromycin [2]. For research programs investigating the off-target or immunomodulatory effects of macrolides on viral pathogenesis, Lexithromycin offers a chemically defined, semi-synthetic alternative to other macrolides. Its established antibacterial profile [3] provides a well-characterized background, allowing researchers to delineate direct antiviral mechanisms from antibacterial confounding factors.

Application
Selection Property
Validation Focus
Antibacterial SAR and MIC screening
MIC endpoint ranking
Gram‑positive pathogen panel review
In vivo oral absorption and stability
pH‑dependent stability and tPSA profile
Oral absorption model validation
SARS‑CoV‑2 entry inhibition research
Entry inhibition assay response
Macrolide antiviral mechanism review
Ribosome binding kinetics
Protein synthesis inhibition mechanism
Ribosome binding assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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